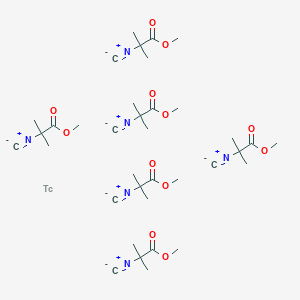
(99m)-Tc-CPI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Technetium-99m labeled cyclopentadienyl carbonyl isocyanide (99m-Tc-CPI) is a radiopharmaceutical compound used primarily in diagnostic nuclear medicine. Technetium-99m is a metastable nuclear isomer of technetium-99, which emits gamma rays and is widely used in medical imaging due to its ideal physical and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of technetium-99m labeled cyclopentadienyl carbonyl isocyanide involves the reduction of technetium-99m pertechnetate (99m-TcO4-) in the presence of a suitable reducing agent, such as stannous chloride, and the subsequent coordination with cyclopentadienyl carbonyl isocyanide ligands . The reaction typically occurs in an aqueous medium under controlled pH and temperature conditions to ensure optimal yield and purity of the final product .
Industrial Production Methods
Industrial production of technetium-99m labeled cyclopentadienyl carbonyl isocyanide follows a similar synthetic route but on a larger scale. The process involves the use of automated synthesis modules to ensure consistency and reproducibility. Quality control measures, including radiochemical purity and sterility tests, are essential to meet regulatory standards for clinical use .
Análisis De Reacciones Químicas
Types of Reactions
Technetium-99m labeled cyclopentadienyl carbonyl isocyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state complexes.
Substitution: Ligand exchange reactions can occur, where the isocyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like stannous chloride, and various ligands for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various technetium-99m complexes with different oxidation states and ligand environments. These products can have distinct chemical and biological properties, making them useful for different diagnostic applications .
Aplicaciones Científicas De Investigación
Technetium-99m labeled cyclopentadienyl carbonyl isocyanide has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer to study chemical reactions and mechanisms.
Biology: Employed in the study of biological processes and pathways.
Medicine: Widely used in diagnostic imaging to visualize and assess organ function, blood flow, and metabolic activity.
Industry: Utilized in non-destructive testing and quality control processes.
Mecanismo De Acción
The mechanism of action of technetium-99m labeled cyclopentadienyl carbonyl isocyanide involves its binding to specific molecular targets in the body. The compound emits gamma rays, which are detected by gamma cameras or single-photon emission computed tomography (SPECT) scanners. This allows for the visualization of the distribution and accumulation of the compound in different tissues and organs, providing valuable diagnostic information .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to technetium-99m labeled cyclopentadienyl carbonyl isocyanide include:
- Technetium-99m labeled methylene diphosphonate (99m-Tc-MDP)
- Technetium-99m labeled sestamibi (99m-Tc-sestamibi)
- Technetium-99m labeled dimercaptosuccinic acid (99m-Tc-DMSA)
Uniqueness
Technetium-99m labeled cyclopentadienyl carbonyl isocyanide is unique due to its specific ligand environment, which provides distinct chemical and biological properties. This uniqueness allows for targeted imaging of specific tissues and organs, making it a valuable tool in diagnostic nuclear medicine .
Propiedades
Fórmula molecular |
C36H54N6O12Tc |
|---|---|
Peso molecular |
859.8 g/mol |
Nombre IUPAC |
methyl 2-isocyano-2-methylpropanoate;technetium |
InChI |
InChI=1S/6C6H9NO2.Tc/c6*1-6(2,7-3)5(8)9-4;/h6*1-2,4H3; |
Clave InChI |
JECHAWIBZCKPHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].CC(C)(C(=O)OC)[N+]#[C-].[Tc] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















